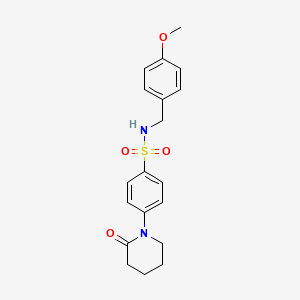![molecular formula C15H28N2O2 B4958176 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4958176.png)
2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide, also known as CX-717, is a nootropic drug that has gained attention in recent years due to its potential cognitive-enhancing effects.
科学的研究の応用
2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide has been studied for its potential cognitive-enhancing effects in both animals and humans. Studies have shown that this compound can improve working memory, attention, and reaction time in rats and monkeys. In humans, this compound has been shown to improve working memory and attention in healthy volunteers and in individuals with attention deficit hyperactivity disorder (ADHD).
作用機序
The exact mechanism of action of 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide is not fully understood. However, it is thought to act as a positive allosteric modulator of the AMPA receptor, which is involved in synaptic plasticity and memory formation. By enhancing the activity of the AMPA receptor, this compound may improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of acetylcholine and glutamate in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. Additionally, this compound has been shown to increase cerebral blood flow in the prefrontal cortex, which may also contribute to its cognitive-enhancing effects.
実験室実験の利点と制限
One advantage of using 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide in lab experiments is its potential to improve cognitive function in animal models, which may allow for more accurate and reliable testing of cognitive function. However, one limitation of using this compound in lab experiments is its potential to interact with other drugs or compounds, which may complicate the interpretation of results.
将来の方向性
Future research on 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide could explore its potential as a treatment for cognitive deficits in individuals with neurological disorders, such as Alzheimer's disease or traumatic brain injury. Additionally, research could explore the long-term effects of this compound use and its potential for abuse. Finally, research could explore the potential of this compound to enhance cognitive function in healthy individuals and its potential as a cognitive enhancer for individuals in high-pressure or high-stress environments, such as military or emergency responders.
合成法
The synthesis method of 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide involves the reaction of cyclohexanone with ethyl chloroacetate to form ethyl 2-cyclohexyl-2-oxoacetate. This compound is then reacted with morpholine to form 2-cyclohexyl-N-(4-morpholinyl)acetamide. Finally, this compound is treated with 1,3-dibromopropane to form this compound.
特性
IUPAC Name |
2-cyclohexyl-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c18-15(13-14-5-2-1-3-6-14)16-7-4-8-17-9-11-19-12-10-17/h14H,1-13H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFUXCUJOLAEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline](/img/structure/B4958094.png)

![tetrahydro-2-furanylmethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4958105.png)
![2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4958108.png)
![9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B4958121.png)
![3-(2,4-dimethylphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4958128.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4958140.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitrobenzamide](/img/structure/B4958144.png)
![4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4958146.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4958157.png)
![4-chloro-3-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4958162.png)
![1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4958170.png)
![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B4958195.png)